1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one
Overview
Description
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one is a chemical compound with the CAS Number: 25699-96-1 . It has a molecular weight of 186.21 . It is typically stored at room temperature and is a powder in its physical form .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Heterocyclic Compound Synthesis
4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which share structural similarities with "1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one," are valuable as building blocks for synthesizing a range of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. DCNP's unique reactivity enables mild reaction conditions for generating versatile cynomethylene dyes from various precursors, indicating the potential of related compounds for innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).
Cytochrome P450 Isoform Inhibition
Compounds structurally related to "this compound" demonstrate selectivity as inhibitors of cytochrome P450 (CYP) isoforms, crucial for metabolizing a diverse array of drugs. This selectivity is vital for understanding drug-drug interactions and the metabolism of pharmaceuticals, highlighting the importance of such compounds in pharmacokinetic research (Khojasteh et al., 2011).
Antifungal Activities
Research on small molecules against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms, has identified compounds including pyrazole derivatives that show significant antifungal activity. These findings suggest the potential application of "this compound" and its analogs in developing antifungal agents, contributing to agricultural pest management (Kaddouri et al., 2022).
Medicinal Chemistry and Drug Design
Pyrazole scaffolds, including compounds similar to "this compound," are central in anti-inflammatory and antiviral drug design. Their versatility in medicinal chemistry has led to the development of numerous therapeutic agents targeting various diseases, underscoring the scaffold's significance in drug discovery (Karati et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight is 18621 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXDQTOYVBJSRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286077 | |
Record name | 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-96-1 | |
Record name | 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25699-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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